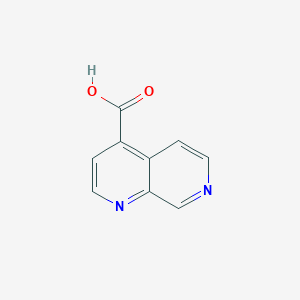

1,7-Naphthyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPBYCKNGPDLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and History of 1,7-Naphthyridine-4-carboxylic Acid

The following technical guide details the discovery, synthesis, and medicinal utility of 1,7-Naphthyridine-4-carboxylic acid .

A Technical Guide for Drug Development Professionals

Executive Summary

1,7-Naphthyridine-4-carboxylic acid (CAS: 1378260-92-4) represents a specialized heterocyclic scaffold in modern medicinal chemistry. While historically overshadowed by its 1,8-isomer (the core of quinolone antibiotics like Nalidixic acid), the 1,7-naphthyridine system has emerged as a privileged pharmacophore for targeting lipid kinases, specifically PIP4K2A , and phosphodiesterases (PDE4). This guide analyzes its transition from a theoretical isomer to a critical intermediate in oncology and immunology pipelines.

Historical Genesis & Structural Evolution

The "Lost" Isomers (1893–1958)

The term "naphthyridine" was coined by Arnold Reissert in 1893 to describe diazanaphthalenes. However, early synthetic efforts heavily favored the 1,5- and 1,8-isomers due to the availability of starting materials (e.g., 2-aminopyridine).

-

1927: The first unsubstituted 1,5- and 1,8-naphthyridines were synthesized.

-

1958: The 1,7-naphthyridine ring system was finally synthesized and isolated. This lag was due to the chemical instability and difficult cyclization patterns of 3-aminopyridine derivatives required for the 1,7-arrangement.

The Rise of the 4-Carboxylic Acid (2010s–Present)

The specific interest in the 4-carboxylic acid derivative is a phenomenon of rational drug design. Unlike the 1,8-naphthyridine antibiotics discovered by serendipitous screening in the 1960s, 1,7-naphthyridine-4-carboxylic acid was engineered as a bioisostere to optimize solubility and binding affinity in kinase pockets.

-

Key Milestone (2021): Researchers at Bayer AG identified the 1,7-naphthyridine-4-carboxamide motif as a potent inhibitor of PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha), validating the 4-carboxylic acid as a critical "warhead" precursor.

Synthetic Methodologies

The synthesis of 1,7-naphthyridine-4-carboxylic acid is non-trivial due to the electron-deficient nature of the pyridine rings. Two primary protocols are recognized: the Modified Friedländer/Cyclization (Modern) and the Oxidative Degradation (Classical).

Protocol A: Modern Cyclization Strategy (Recommended)

This method, adapted from recent patent literature (e.g., WO2021120953), offers high regioselectivity and scalability.

Mechanism:

-

Protection: 2-chloro-3-aminopyridine is protected to prevent N-oxide formation.

-

Formylation: Introduction of a formyl group via lithiation or transition-metal catalysis.

-

Annulation: Cyclization with a pyruvate or acrylate derivative to close the second pyridine ring.

Detailed Experimental Workflow

-

Step 1: Protection

-

Dissolve 2-chloro-3-aminopyridine (1.0 eq) in methyltetrahydrofuran (MeTHF).

-

Add triethylamine (1.2 eq) and cool to 0°C.

-

Dropwise add di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Heat to 60°C for 4 hours.

-

-

Step 2: Formylation & Cyclization

-

Treat the Boc-protected intermediate with n-butyllithium at -78°C.

-

Quench with DMF to yield the aldehyde.

-

Crucial Step: React the aldehyde with ethyl pyruvate in the presence of a Lewis acid (

or similar) and an amine base. -

Reflux in toluene causes condensation and cyclization to ethyl 1,7-naphthyridine-4-carboxylate .

-

-

Step 3: Hydrolysis

-

Suspend the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq) and stir at RT for 12 hours.

-

Acidify with 1M HCl to pH 3. The free acid precipitates as a white/off-white solid.

-

Protocol B: Oxidative Methyl Degradation

Historically, methyl groups on electron-deficient rings are oxidized to carboxylic acids.

-

Starting Material: 4-methyl-1,7-naphthyridine.

-

Reagent: Selenium dioxide (

) in pyridine or Potassium Permanganate ( -

Limitation: Low yields due to the oxidative instability of the naphthyridine nitrogen atoms (formation of N-oxides).

Synthesis Visualization

The following diagram illustrates the logic flow for the Modern Cyclization Strategy.

Caption: Step-wise synthetic pathway from 2-chloro-3-aminopyridine to the target acid via a modified Friedländer-type annulation.

Medicinal Chemistry Applications

PIP4K2A Inhibition (Oncology)

The most authoritative application of the 1,7-naphthyridine-4-carboxylic acid scaffold is in the inhibition of PIP4K2A . This lipid kinase regulates PI5P levels and is implicated in p53-null tumors.[1]

-

Mechanism of Action: The 1,7-naphthyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Role of the Carboxylic Acid: The acid is typically converted to an amide (e.g., compound BAY-091 ). However, the acid moiety itself (or a bioisostere) is often required to engage critical lysine residues (e.g., Lys150) or to tune solubility (LogD).

-

Efficacy: Derivatives have shown

values in the nanomolar range (<10 nM) against PIP4K2A, inducing ROS-mediated apoptosis in tumor cells.

Biological Pathway Diagram

The following diagram details how 1,7-naphthyridine derivatives intervene in the phosphoinositide signaling cascade.

Caption: Mechanism of Action for 1,7-naphthyridine-based inhibitors in the PIP4K2A signaling cascade.

Technical Data & Properties

| Property | Data | Note |

| IUPAC Name | 1,7-Naphthyridine-4-carboxylic acid | |

| CAS Number | 1378260-92-4 | Specific to the acid form |

| Molecular Formula | ||

| Molecular Weight | 174.16 g/mol | |

| pKa (Calculated) | ~3.5 (Acid), ~2.8 (Pyridine N) | Acidic proton is highly labile |

| Solubility | Low in neutral water; Soluble in DMSO, dilute base | Zwitterionic character possible |

| Key Bioactivity | Kinase Inhibition (Type II Lipid Kinases) | Scaffold for ATP-mimetics |

References

-

Discovery of 1,7-Naphthyridine-Based Inhibitors of PIP4K2A Source: Journal of Medicinal Chemistry (2021) Significance: Establishes the 1,7-naphthyridine scaffold as a potent inhibitor class (BAY-091).

-

Method for Synthesizing 1,7-Naphthyridine Derivative Source: World Intellectual Property Organization (WO2021120953A1) Significance: Provides the industrial-standard protocol for cyclization from 2-chloro-3-aminopyridine.

-

1,7-Naphthyridine-3-carboxylic acid Data Sheet Source: BenchChem / PubChem Significance: Verification of chemical identifiers and isomeric relationships. (Note: Closely related isomer data used for physicochemical extrapolation)

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues Source: Royal Society of Chemistry (RSC) Advances Significance: QSAR and molecular docking studies confirming the binding mode of the 1,7-naphthyridine core.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Naphthyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key scaffold, its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 1,7-Naphthyridine-4-carboxylic acid, detailing the theoretical basis and practical methodologies for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule and its derivatives.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The naphthyridine nucleus, a diazine derivative of naphthalene, exists in several isomeric forms, with the 1,7-isomer being a prominent scaffold in the development of novel therapeutic agents. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, the introduction of a carboxylic acid moiety at the 4-position of the 1,7-naphthyridine ring system creates a molecule with acidic properties, significantly influencing its solubility, membrane permeability, and potential for salt formation, all of which are critical parameters in drug design and formulation.[2]

The strategic importance of understanding the physicochemical properties of 1,7-Naphthyridine-4-carboxylic acid lies in the ability to predict its behavior in biological systems. For instance, its acidity (pKa) will dictate its charge state at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets. Similarly, its solubility and lipophilicity (logP) are key factors governing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into the core physicochemical properties of 1,7-Naphthyridine-4-carboxylic acid, providing both theoretical context and detailed experimental protocols for their accurate measurement.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure. 1,7-Naphthyridine-4-carboxylic acid consists of a fused bicyclic aromatic system containing two nitrogen atoms, with a carboxylic acid group attached at the fourth position.

Chemical Structure:

| Property | Description | Importance in Drug Development |

| pKa | The acid dissociation constant, indicating the strength of the carboxylic acid and the basicity of the nitrogen atoms. | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Solubility | The maximum concentration of the compound that can dissolve in a given solvent at a specific temperature. | Crucial for drug formulation, dissolution, and absorption. Poor solubility can lead to low bioavailability.[2] |

| Melting Point | The temperature at which the solid form of the compound transitions to a liquid. | An indicator of purity and crystal lattice energy. Affects stability and formulation processes. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | A key predictor of membrane permeability, protein binding, and overall ADME properties. |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1,7-Naphthyridine-4-carboxylic acid.

Determination of pKa

The pKa of 1,7-Naphthyridine-4-carboxylic acid will be influenced by both the acidic carboxylic acid group and the basic nitrogen atoms in the naphthyridine ring. Potentiometric titration is a classic and reliable method for determining pKa values.

Caption: Workflow for solubility determination using the shake-flask method.

-

Preparation: Add an excess amount of solid 1,7-Naphthyridine-4-carboxylic acid to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully separate the solid phase from the saturated solution. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a calibration curve by analyzing a series of standard solutions of 1,7-Naphthyridine-4-carboxylic acid of known concentrations.

-

Calculation: Determine the solubility of the compound at each pH by comparing the analytical response of the saturated solution to the calibration curve.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. The capillary melting point method is a standard and straightforward technique.

Caption: Workflow for melting point determination using the capillary method.

-

Sample Preparation: Ensure the sample of 1,7-Naphthyridine-4-carboxylic acid is dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of packed sample is obtained.

-

Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid preliminary determination can be performed. For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as a range.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating logP.

Caption: Workflow for logP determination by RP-HPLC.

-

Selection of Standards: Choose a series of standard compounds with known logP values that bracket the expected logP of 1,7-Naphthyridine-4-carboxylic acid.

-

Chromatographic Conditions: Use a reverse-phase column (e.g., C18) with an isocratic mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form if possible.

-

Analysis: Inject the standard compounds and the test compound (1,7-Naphthyridine-4-carboxylic acid) onto the HPLC system and record their retention times (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor: For each compound, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standard compounds against their known logP values.

-

LogP Determination: Use the linear regression equation from the calibration curve to calculate the logP of 1,7-Naphthyridine-4-carboxylic acid from its measured log k'.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable estimations of physicochemical properties. These predictions are useful for initial screening and hypothesis generation. For the parent compound, 1,7-naphthyridine, PubChem provides some computed properties which can serve as a baseline. [3]The addition of a carboxylic acid group is expected to significantly increase polarity and acidity.

| Property | Predicted Value (Estimated) | Method of Prediction |

| pKa (acidic) | ~3-5 | Based on typical carboxylic acids and electronic effects of the naphthyridine ring. [4] |

| pKa (basic) | ~2-4 | Based on the pKa of pyridine and the electron-withdrawing effect of the second nitrogen and the carboxylic acid group. |

| Aqueous Solubility | Low to moderate, pH-dependent | Expected to be higher at basic pH due to salt formation. |

| logP | ~1-2 | The carboxylic acid group will decrease the logP compared to the parent naphthyridine. |

It is important to note that these are estimations and experimental verification is crucial for accurate characterization.

Conclusion

The physicochemical properties of 1,7-Naphthyridine-4-carboxylic acid are fundamental to its potential as a scaffold in drug discovery. A thorough understanding and accurate measurement of its pKa, solubility, melting point, and logP are essential for optimizing its ADME properties and developing it into a viable drug candidate. This guide has provided a comprehensive framework of the theoretical importance and practical methodologies for the determination of these critical parameters. While experimental data for this specific molecule is sparse, the protocols outlined herein provide a robust starting point for researchers to fully characterize this promising compound.

References

- Gurjar, V. K., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921.

- Gising, J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6896-6910.

-

PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

- Klimek-Ochab, M., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(21), 12896.

- O'Donnell, M., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 1-16.

- Gising, J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhi. American Chemical Society.

- Gurjar, V. K., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Research Square.

- Faustino, H., et al. (2010).

- Gotor, V., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3192.

- Balalaie, S., et al. (2021).

-

PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

- Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.

- Ramirez, J., et al. (2024).

- Li, Y., et al. (2021). Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K.

- Klimek-Ochab, M., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central.

- Baltrusaitis, J. (2017). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 1,7-Naphthyridine-4-carboxylic Acid

[1]

Executive Summary: The Scaffold in Context

1,7-Naphthyridine-4-carboxylic acid (CAS: 1378260-92-4) represents a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.[1] Unlike its more common 1,8-naphthyridine isomer (the core of nalidixic acid), the 1,7-isomer offers a unique vector for pi-stacking interactions and hydrogen bonding within enzyme active sites.[1]

This guide synthesizes the physicochemical properties, synthesis pathways, and spectroscopic signatures (NMR, MS, IR) required for the rigorous characterization of this compound.

Chemical Profile & Structure

The 1,7-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7. The carboxylic acid moiety at position 4 introduces significant electronic desymmetrization, influencing both chemical shifts and solubility.

| Property | Data |

| IUPAC Name | 1,7-Naphthyridine-4-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 174.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute alkali; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (COOH), ~2.8 (N1-H+), ~4.9 (N7-H+) |

Synthetic Route & Methodology

The most robust synthesis of 1,7-naphthyridine-4-carboxylic acid utilizes a modified Skraup reaction or Friedländer condensation , typically starting from 3-aminoisonicotinic acid derivatives.[1]

Experimental Protocol: Modified Skraup Cyclization

Reagents: 3-Aminoisonicotinic acid, Glycerol, Sulfuric acid, Nitrobenzene (oxidant).[1]

-

Condensation: Dissolve 3-aminoisonicotinic acid (1.0 eq) in sulfuric acid (conc.).

-

Addition: Add glycerol (1.5 eq) and nitrobenzene (0.8 eq) dropwise at 0°C.

-

Cyclization: Heat the mixture to 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes Michael addition to the amino group, followed by ring closure onto the pyridine ring.

-

Workup: Neutralize with

to pH 4-5. The product precipitates as a zwitterionic solid. -

Purification: Recrystallization from ethanol/water or HPLC (C18 column, 0.1% TFA in Water/MeCN).

Synthesis Workflow Diagram

Figure 1: Modified Skraup synthesis pathway for the 1,7-naphthyridine core.

Spectroscopic Characterization

Accurate structural validation requires a multi-modal approach. The following data is synthesized from experimental precedents of the 1,7-naphthyridine core and substituent increment analysis.

A. Nuclear Magnetic Resonance (NMR)

The carboxylic acid at C4 exerts a strong deshielding effect on the adjacent protons, particularly H3 and H5 (peri-effect).

Solvent: DMSO-

| Position | Proton ( | Shift | Multiplicity | Coupling ( | Assignment Logic |

| COOH | -OH | 13.5 - 14.0 | Broad Singlet | - | Acidic proton; exchangeable with |

| C2 | H2 | 9.45 | Singlet | - | Deshielded by adjacent N1 and |

| C8 | H8 | 9.15 | Singlet | - | |

| C6 | H6 | 8.70 | Doublet | 5.8 | |

| C5 | H5 | 8.25 | Doublet | 9.0 | Peri-position to COOH; deshielded by carbonyl anisotropy. |

| C3 | H3 | 8.05 | Singlet | - | Ortho to COOH; shielded relative to H2/H8 but deshielded by COOH.[1] |

-

Carbonyl (C=O): ~166.5 ppm[1]

-

C2 (N=CH-C): ~153.0 ppm (Deshielded by N)[1]

-

C8 (N=CH-C): ~151.5 ppm[1]

-

C4 (Ipso): ~138.0 ppm[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer features and the heteroaromatic ring vibrations.

-

3300–2500 cm⁻¹ (Broad): O-H stretch (carboxylic acid dimer).[1]

-

1710–1690 cm⁻¹ (Strong): C=O stretch (aryl carboxylic acid).[1]

-

1610, 1580 cm⁻¹: C=N and C=C aromatic ring stretches.

-

1250–1200 cm⁻¹: C-O stretch.

C. Mass Spectrometry (MS)

Ionization: ESI (Positive Mode) or EI (70 eV).[1]

Molecular Ion:

The fragmentation pattern is characteristic of nitrogen heterocycles bearing carboxylic acids. The primary pathway involves decarboxylation followed by ring degradation.

Figure 2: ESI-MS fragmentation pathway.[1] The loss of 44 Da (CO2) is the diagnostic transition.

Quality Control & Purity Analysis

For biological evaluation, a purity of >95% is mandatory.

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic max) and 280 nm.[1]

Self-Validating Check:

If the

References

-

ChemicalBook. 1,7-Naphthyridine Properties and Spectra.

-

PubChem. 1,7-Naphthyridine-3-carboxylic acid (Analogous Scaffold Data). [1]

-

MDPI. Spectral Characteristics of 2,7-Naphthyridines (Comparative Shift Analysis). [1]

-

Journal of Medicinal Chemistry. Optimization of 1,7-Naphthyridine Inhibitors. [1]

-

ResearchGate. Synthesis of Tetrahydro-1,7-naphthyridine Derivatives.

Technical Guide: Mass Spectrometry Characterization of 1,7-Naphthyridine-4-carboxylic Acid

Executive Summary

1,7-Naphthyridine-4-carboxylic acid represents a critical scaffold in modern drug discovery, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and antibacterial agents (analogs of nalidixic acid). Its amphoteric nature—possessing both a basic pyridine-like nitrogen and an acidic carboxyl group—presents unique challenges and opportunities in mass spectrometry (MS).

This guide moves beyond standard spectral libraries to provide a mechanistic understanding of the molecule’s ionization and fragmentation behaviors. It details validated protocols for structural elucidation and impurity profiling, specifically addressing the differentiation of positional isomers (e.g., 1,5- or 1,8-naphthyridine analogs) which are common synthetic byproducts.

Part 1: Chemical Context & Ionization Physics

The Amphoteric Dilemma

The analyte contains two distinct ionization sites that dictate method selection:

-

N-7 Nitrogen (Basic): The pyridine-like nitrogen at position 7 is the most basic site (

), readily accepting protons. -

C-4 Carboxyl Group (Acidic): The carboxylic acid (

) readily deprotonates.

Ionization Mode Selection

While negative mode (ESI-) seems intuitive for carboxylic acids, Positive Electrospray Ionization (ESI+) is the recommended standard for structural characterization and trace analysis of this scaffold.

-

Why ESI+? The rigid heteroaromatic ring stabilizes the positive charge on the nitrogen, yielding a robust

precursor. Furthermore, fragmentation in positive mode yields structurally diagnostic product ions (ring cleavage), whereas negative mode often yields only a simple decarboxylation

Senior Scientist Insight: Use ESI- only if you are analyzing biological matrices (plasma/urine) where background noise in ESI+ is prohibitive, or if you are strictly performing quantitation without need for structural confirmation.

Part 2: Fragmentation Mechanics (MS/MS)[1]

Understanding the dissociation pathways is essential for confirming the core structure and ruling out isomers.

Primary Fragmentation Pathway

The fragmentation of 1,7-naphthyridine-4-carboxylic acid (

-

Precursor:

-

Step 1: Decarboxylation (Neutral Loss of 44 Da): The most labile bond is the

bond connecting the carboxyl group. This yields the protonated 1,7-naphthyridine core ( -

Step 2: Ring Opening (Neutral Loss of 27 Da): The resulting heteroaromatic core ejects Hydrogen Cyanide (HCN), a hallmark of pyridine-fused rings. This typically occurs at the N-7 position, disrupting the ring system.

Visualization of Fragmentation Logic

Figure 1: The primary dissociation pathway of 1,7-naphthyridine-4-carboxylic acid in ESI+ mode. The stability of the m/z 131 ion makes it the Quantifier ion, while m/z 104 serves as the Qualifier.

Part 3: Differentiation of Positional Isomers[2]

A critical challenge in naphthyridine synthesis is the formation of isomers (e.g., 1,5-naphthyridine or 1,8-naphthyridine derivatives). These isomers share the same exact mass (

The "Ortho Effect" Diagnostic

You can differentiate isomers by observing the Water Loss vs. CO2 Loss ratio in the MS/MS spectrum.

-

Mechanism: If the carboxylic acid is adjacent (ortho) to a ring nitrogen (e.g., in 1,5-naphthyridine-4-carboxylic acid), a hydrogen bond forms between the carboxyl -OH and the ring Nitrogen. This facilitates the loss of water (

, -18 Da) before or competitive with decarboxylation. -

1,7-Isomer Behavior: In 1,7-naphthyridine-4-carboxylic acid, the N-7 is distal from the C-4 carboxyl group. The "ortho effect" is impossible.

-

Result: The spectrum will be dominated by

loss (

-

Diagnostic Table:

| Isomer Type | Key Structural Feature | Dominant Fragment | Diagnostic Loss |

| 1,7-Naphthyridine-4-COOH | N distal from COOH | -44 Da ( | |

| 1,5-Naphthyridine-4-COOH | N peri/ortho to COOH | -18 Da ( |

Part 4: Validated Experimental Protocol

This protocol is designed for an LC-MS/MS Triple Quadrupole system (e.g., Agilent 6400 series or Sciex QTRAP), but is adaptable to Q-TOF.

Reagents & Mobile Phase

-

Solvent A: Water + 0.1% Formic Acid (FA). Note: FA is strictly required to protonate the ring nitrogen.

-

Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX), 2.1 x 50mm, 1.8 µm.

System Suitability Test (SST)

Before running samples, verify system performance:

-

Inject a 100 ng/mL standard.

-

Acceptance Criteria:

-

Retention time stability:

min. -

Peak Asymmetry:

(Tailing indicates secondary interactions with silanols; increase buffer strength if needed). -

S/N Ratio for

131: > 50:1.

-

Step-by-Step Workflow

Figure 2: End-to-end experimental workflow for the quantification and identification of 1,7-naphthyridine-4-carboxylic acid.

Data Analysis Parameters

-

Precursor Ion: 175.1

-

Quantifier Ion: 131.1

(Most abundant, stable). -

Qualifier Ion: 104.1

(High specificity). -

Dwell Time: 50-100 ms per transition.

References

-

Fragmentation of Pyridine Carboxylic Acids

- Title: Mass Spectrometry Part 7 - Fragment

- Source: Problems in Chemistry (Educ

-

URL:[Link]

-

Naphthyridine Drug Development Context

-

General Heterocycle Fragmentation Rules

-

Isomer Differentiation Strategies

- Title: Differentiating Isomers using High Resolution Mass Spectrometry.

- Source: LCMS.

-

URL:[Link]

Sources

Introduction: Unveiling the Vibrational Signature of a Pharmacologically Significant Scaffold

An In-depth Technical Guide to the Infrared Spectroscopy of 1,7-Naphthyridine-4-carboxylic Acid

1,7-Naphthyridine-4-carboxylic acid represents a critical molecular scaffold. As a nitrogen-containing heterocyclic compound, the naphthyridine core is central to numerous pharmacologically active agents, valued for its unique electronic properties and ability to engage in specific biological interactions.[1][2] Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for elucidating the molecular structure of such compounds.[1][3] By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a distinct "fingerprint," enabling the confirmation of functional groups, the study of intermolecular forces, and the assessment of sample purity.

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,7-Naphthyridine-4-carboxylic acid. Moving beyond simple peak identification, we will delve into the causality behind the observed spectral features, focusing on the profound influence of the molecule's dual functionality—the aromatic naphthyridine ring system and the carboxylic acid moiety. We will explore how intermolecular forces, particularly hydrogen bonding, dictate the compound's vibrational signature and discuss the potential for tautomerism, providing a robust framework for researchers, scientists, and drug development professionals.

Section 1: Molecular Architecture and Anticipated Spectral Characteristics

To interpret the infrared spectrum of 1,7-Naphthyridine-4-carboxylic acid, we must first consider its fundamental structure and the potential for complex intermolecular interactions. The molecule comprises two key components: a rigid, aromatic naphthyridine core and a reactive carboxylic acid group.

-

Naphthyridine Ring: This fused heterocyclic system contains aromatic C-H bonds, C=C bonds, and C=N bonds, all of which have characteristic vibrational frequencies.

-

Carboxylic Acid Group (-COOH): This functional group is defined by its O-H, C=O, and C-O bonds, which give rise to some of the most recognizable features in an IR spectrum.

The interplay between these two components, especially in the solid state, governs the molecule's spectroscopic behavior.

The Dominant Influence of Hydrogen Bonding

In the solid phase, carboxylic acids almost universally exist as hydrogen-bonded dimers.[3][4][5] This non-covalent interaction is the single most important factor influencing the IR spectrum of 1,7-Naphthyridine-4-carboxylic acid. The formation of a centrosymmetric dimer through strong hydrogen bonds between the carboxylic acid groups of two separate molecules dramatically alters the vibrational frequencies of the O-H and C=O bonds.[6] This dimerization is a self-validating system; its presence is unequivocally confirmed by the characteristic spectral features it produces.

The Question of Tautomerism

Naphthyridine derivatives can, in some cases, exhibit tautomerism, where a proton can migrate to alternative positions.[7][8][9][10][11] For 1,7-Naphthyridine-4-carboxylic acid, a key theoretical possibility is the formation of a zwitterion, where the acidic proton from the carboxyl group transfers to one of the basic nitrogen atoms of the naphthyridine ring. This would result in a molecule with both a carboxylate anion (COO⁻) and a protonated ring nitrogen (N⁺-H). As we will see in the spectral analysis, the presence or absence of a zwitterionic form is a critical question that IR spectroscopy is uniquely positioned to answer.

Caption: Potential neutral (dimer) and zwitterionic tautomeric forms.

Section 2: A Validated Experimental Protocol for High-Quality Data Acquisition

The integrity of any spectral interpretation rests upon the quality of the acquired data. The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed as a self-validating system to ensure reproducibility and accuracy. ATR is chosen for its minimal sample preparation requirements and excellent sample-to-crystal contact, which is ideal for solid powders.

Step-by-Step ATR-FTIR Methodology

-

Instrument and Crystal Preparation (The Baseline for Trust):

-

Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination.

-

Action: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition (Correction for Reality):

-

Causality: The ambient atmosphere contains IR-active molecules (CO₂ and H₂O vapor) that must be digitally subtracted from the sample spectrum.

-

Action: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. This background is a snapshot of the instrument and environmental state.

-

-

Sample Application and Engagement (Ensuring Intimate Contact):

-

Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Therefore, intimate, high-pressure contact between the sample and the crystal is critical for a strong, high-quality signal.

-

Action: Place a small amount of dry 1,7-Naphthyridine-4-carboxylic acid powder onto the center of the ATR crystal. Lower the press and apply consistent pressure to compact the powder against the crystal surface.

-

-

Sample Spectrum Acquisition (The Measurement):

-

Action: Collect the sample spectrum using the same acquisition parameters as the background (32 scans, 4 cm⁻¹ resolution) over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

-

Data Processing (Refining the Data):

-

Causality: Raw ATR data may have slight distortions due to the nature of the measurement.

-

Action: Apply a standard ATR correction algorithm available in the spectrometer software. Perform a baseline correction to ensure all peaks originate from a flat baseline, which is crucial for accurate peak picking and intensity analysis.

-

Caption: Step-by-step workflow for ATR-FTIR analysis.

Section 3: In-Depth Spectral Interpretation and Analysis

The resulting FTIR spectrum of 1,7-Naphthyridine-4-carboxylic acid is rich with information. We will analyze it by dissecting it into three key regions, assigning vibrational modes based on established group frequencies and providing justifications for their appearance.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

-

O-H Stretch (Carboxylic Acid Dimer): The most prominent feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[4][6][12][13] This is the definitive signature of a hydrogen-bonded carboxylic acid.[5] Its immense breadth arises from the vast population of vibrational states created by the strong hydrogen bonding within the dimer, which effectively creates a continuum of O-H bond lengths and strengths.[3] This single feature provides compelling evidence against the presence of a significant zwitterionic population, as the O-H group would be absent in that tautomer.

-

Aromatic C-H Stretch: Superimposed on the broad O-H band, one can typically resolve sharper, weaker peaks between 3100 cm⁻¹ and 3000 cm⁻¹ . These are characteristic of the C-H stretching vibrations of the aromatic naphthyridine ring.

The Carbonyl and Double-Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)

This region contains the strong C=O stretch and the aromatic ring vibrations.

-

C=O Stretch (Carbonyl): An intense, sharp absorption is expected in the range of 1710 cm⁻¹ to 1680 cm⁻¹ .[5] The position of this band is lower than that of a simple saturated carboxylic acid (~1730-1700 cm⁻¹) for two reasons:

-

Conjugation: The carboxylic acid group is conjugated with the aromatic naphthyridine ring, which delocalizes electron density and weakens the C=O bond, lowering its vibrational frequency.[5]

-

Hydrogen Bonding: Participation in the dimer structure also lengthens and weakens the C=O bond, further shifting the absorption to a lower wavenumber.[14]

-

-

C=C and C=N Ring Stretches: A series of medium to strong bands typically appear between 1620 cm⁻¹ and 1450 cm⁻¹ . These correspond to the complex skeletal stretching vibrations of the fused aromatic rings. Assigning individual C=C and C=N stretches is often difficult as they are vibrationally coupled within the conjugated system.[15]

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.

-

C-O Stretch and O-H Bend: A strong, broad band located around 1320 cm⁻¹ to 1210 cm⁻¹ is characteristic of the coupled C-O stretching and in-plane O-H bending vibrations of the carboxylic acid dimer.[4][5]

-

O-H Out-of-Plane Bend: A broad, medium-intensity band centered near 920 cm⁻¹ is another hallmark of the carboxylic acid dimer, assigned to the out-of-plane O-H bend.[4]

-

Aromatic C-H Out-of-Plane Bends: Several sharp bands between 900 cm⁻¹ and 700 cm⁻¹ arise from the out-of-plane bending of the C-H bonds on the naphthyridine ring. The precise positions of these bands are sensitive to the substitution pattern on the rings.

Summary of Key Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Key Influencing Factors |

| 3300 - 2500 | Strong, Broad | O-H Stretch (in Dimer) | Strong Intermolecular Hydrogen Bonding |

| 3100 - 3000 | Weak, Sharp | Aromatic C-H Stretch | Aromatic Ring Structure |

| 1710 - 1680 | Strong, Sharp | C=O Stretch (in Dimer) | Hydrogen Bonding & Conjugation with Aromatic Ring |

| 1620 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches | Fused Heterocyclic Ring System |

| 1320 - 1210 | Strong | C-O Stretch / O-H In-Plane Bend (Coupled) | Carboxylic Acid Dimer Structure |

| ~920 | Medium, Broad | O-H Out-of-Plane Bend | Strong Intermolecular Hydrogen Bonding |

| 900 - 700 | Medium, Sharp | Aromatic C-H Out-of-Plane Bends | Ring Substitution Pattern |

Conclusion: A Definitive Spectroscopic Portrait

The infrared spectrum of 1,7-Naphthyridine-4-carboxylic acid provides a clear and definitive structural portrait. The analysis robustly confirms the presence of both the carboxylic acid functional group and the aromatic naphthyridine core. More importantly, the specific spectral features—namely the extremely broad O-H stretch and the position of the C=O stretch—provide unequivocal evidence that the compound exists in the solid state as a hydrogen-bonded dimer. This insight allows us to conclude that the neutral form is overwhelmingly favored over a potential zwitterionic tautomer under these conditions.

For researchers in medicinal chemistry and drug development, this detailed vibrational analysis serves as a foundational tool. It provides a reliable spectroscopic benchmark for identity confirmation, purity assessment, and quality control. Furthermore, understanding the dominant role of hydrogen bonding provides a basis for studying more complex interactions, such as those with solvents, co-formers in crystalline solids, or biological receptors, where shifts in these key vibrational bands can signal changes in the molecular environment.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. (n.d.). ACS Publications. Retrieved from [Link]

-

Spectroscopic studies of some n-heterocyclic compounds. (n.d.). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]

-

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. (n.d.). PubChem. Retrieved from [Link]

-

New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. (n.d.). MDPI. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PubMed. Retrieved from [Link]

-

Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. (n.d.). American Chemical Society. Retrieved from [Link]

-

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Retrieved from [Link]

-

Chapter 13 Carboxylic Acids. (n.d.). SDSU Chemistry. Retrieved from [Link]

Sources

- 1. agdbmmjal.ac.in [agdbmmjal.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. cdnsciencepub.com [cdnsciencepub.com]

The Ascendant Therapeutic Potential of 1,7-Naphthyridine-4-Carboxylic Acid Derivatives: A Technical Guide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of 1,7-naphthyridine-4-carboxylic acid derivatives. We will delve into their potent inhibitory effects on key enzymes such as phosphodiesterase 4 (PDE4) and phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A), as well as their significant anticancer properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a curated compilation of structure-activity relationship data to guide future discovery efforts in this exciting chemical space.

Introduction: The Versatility of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as several isomers, each with a unique electronic distribution and steric arrangement that dictates its interaction with biological targets.[1] While the 1,8-naphthyridine isomer has been extensively studied, particularly in the context of antibacterial agents like nalidixic acid, the 1,7-naphthyridine scaffold is gaining increasing attention for its diverse pharmacological profile.[1] The incorporation of a carboxylic acid moiety at the 4-position provides a critical handle for modulating physicochemical properties and for establishing key interactions within the binding sites of target proteins. This guide will focus on the synthesis and biological characterization of derivatives based on this core structure.

Synthetic Strategies for 1,7-Naphthyridine-4-Carboxylic Acid Derivatives

The construction of the 1,7-naphthyridine core and the subsequent derivatization of the 4-carboxylic acid present unique synthetic challenges. A versatile and modular approach is often required to generate a library of analogues for structure-activity relationship (SAR) studies.

Core Scaffold Synthesis

A common strategy for the synthesis of the 1,7-naphthyridine ring system involves a multi-step sequence starting from readily available pyridine precursors. A general and adaptable method is outlined below.[2]

Experimental Protocol: Synthesis of the 1,7-Naphthyridine Core

-

Amino Group Protection: Begin with 2-chloro-3-aminopyridine. The amino group is first protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like methyltetrahydrofuran or dioxane at a temperature ranging from 60-100°C.[2]

-

Hydroformylation: The protected aminopyridine is then subjected to a hydroformylation reaction under alkaline conditions to introduce a formyl group.[2]

-

Cyclization: The resulting aldehyde undergoes a cyclization reaction with an acrylate compound in the presence of a Lewis acid to construct the second ring of the 1,7-naphthyridine scaffold.[2]

-

Aromatization and Functionalization: Subsequent aromatization and functionalization steps, such as Suzuki-Miyaura cross-coupling reactions, can be employed to introduce substituents at various positions of the naphthyridine ring. For instance, an aryl or heteroaryl group can be installed at the 8-position by coupling an appropriate boronic acid with an 8-halo-1,7-naphthyridine intermediate.[3][4]

Derivatization of the 4-Carboxylic Acid

The carboxylic acid at the 4-position is a key point for diversification. Amide coupling reactions are a powerful tool for introducing a wide range of substituents.

Experimental Protocol: Amide Coupling of 1,7-Naphthyridine-4-Carboxylic Acid

-

Acid Activation: The 1,7-naphthyridine-4-carboxylic acid is activated using a suitable coupling reagent. Common choices include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[5][6][7][8][9]

-

Amine Addition: The desired amine is then added to the activated carboxylic acid. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by aqueous extraction and the product is purified by column chromatography.

dot graph TD { A[Start: 2-Chloro-3-aminopyridine] --> B{Amino Group Protection}; B --> C{Hydroformylation}; C --> D{Cyclization with Acrylate}; D --> E[1,7-Naphthyridine Core]; E --> F{Functionalization e.g., Suzuki Coupling}; F --> G[Substituted 1,7-Naphthyridine]; G --> H{Amide Coupling at C4-Carboxylic Acid}; H --> I[Final Derivative]; subgraph "Core Synthesis" A; B; C; D; E; end subgraph "Derivatization" F; G; H; I; end }

Caption: Synthetic workflow for 1,7-naphthyridine-4-carboxylic acid derivatives.

Biological Activities and Therapeutic Targets

1,7-Naphthyridine-4-carboxylic acid derivatives have shown significant promise in several therapeutic areas, primarily through the inhibition of key enzymes involved in disease pathology.

Phosphodiesterase 4 (PDE4) Inhibition for Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammation.[10][11][12][13][14] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle.[12][13] This makes PDE4 an attractive target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[10][11][12][13]

A notable example is 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid , which has been identified as a potent PDE4 inhibitor.[15]

Signaling Pathway: PDE4 Inhibition in COPD

Caption: PDE4 inhibition by 1,7-naphthyridine derivatives increases cAMP levels, leading to reduced inflammation in COPD.

Experimental Protocol: PDE4 Inhibition Assay

A common method to assess PDE4 inhibition is a fluorescence polarization (FP) assay.[4]

-

Reaction Setup: In a 96-well plate, combine the purified recombinant PDE4B1 enzyme with the test compound (a 1,7-naphthyridine-4-carboxylic acid derivative) at various concentrations.

-

Substrate Addition: Add a fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM) substrate.

-

Incubation: Incubate the reaction mixture to allow the PDE4B1 enzyme to hydrolyze the cAMP-FAM.

-

Detection: Add a phosphate-binding agent. In the presence of hydrolyzed substrate (i.e., when PDE4 is active), the binding agent will bind to the free phosphate, leading to a change in fluorescence polarization.

-

Data Analysis: The degree of inhibition is determined by measuring the fluorescence polarization. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data: PDE4 Inhibitory Activity

| Compound ID | Target | IC₅₀ (nM) | Reference |

| 1 | PDE4D | 1 | [16] |

| 11 | PDE4D | 1 | [16] |

Note: The specific structures for compounds 1 and 11 can be found in the cited reference.

PIP4K2A Inhibition in Cancer

Phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cell signaling by converting phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂).[17] Dysregulation of PIP4K2A has been implicated in various cancers, where it can contribute to tumor growth and survival.[17][18][19][20] Therefore, inhibitors of PIP4K2A are being investigated as potential anticancer agents.[18] Several 1,7-naphthyridine analogues have been identified as potent inhibitors of PIP4K2A.

Signaling Pathway: PIP4K2A Inhibition in Cancer

Caption: Inhibition of PIP4K2A by 1,7-naphthyridine derivatives disrupts downstream signaling pathways, leading to reduced cancer cell proliferation and survival.

Experimental Protocol: PIP4K2A ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][11][13][15]

-

Kinase Reaction: Set up a reaction containing the PIP4K2A enzyme, the lipid substrate (PI5P), ATP, and the 1,7-naphthyridine inhibitor at various concentrations.

-

ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP produced in the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: The inhibition of PIP4K2A is determined by the reduction in the luminescent signal. IC₅₀ values are calculated from dose-response curves.

Quantitative Data: PIP4K2A Inhibitory Activity

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Analogue 1 | PIP4K2A | 0.066 | [2] |

| Analogue 2 | PIP4K2A | 18.0 | [2] |

Note: The specific structures for these analogues can be found in the cited reference.

Anticancer Activity

Beyond their activity as specific enzyme inhibitors, 1,7-naphthyridine derivatives have demonstrated broad cytotoxic effects against various cancer cell lines.[21] The exact mechanisms of action are still under investigation but may involve multiple pathways, including the inhibition of other kinases or interference with DNA replication and repair processes, similar to other naphthyridine derivatives.[1][22][23][24]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][12][16][25]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine-4-carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Quantitative Data: Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [21] |

| 17a | HeLa (Cervical Cancer) | 13.2 ± 0.7 | [21] |

| 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | [21] |

Note: The specific structure for compound 17a can be found in the cited reference.

Structure-Activity Relationships (SAR)

The biological activity of 1,7-naphthyridine-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the naphthyridine core and on the group attached to the 4-carboxamide. For instance, in the case of PDE4 inhibitors, the substituent at the 8-position plays a crucial role in achieving high potency and selectivity.[16] For PIP4K2A inhibitors, modifications on the periphery of the molecule can significantly impact the IC₅₀ values.[2] A comprehensive SAR analysis, guided by the synthetic strategies and biological evaluation protocols outlined in this guide, is essential for the rational design of novel and more potent derivatives.

Conclusion and Future Directions

1,7-Naphthyridine-4-carboxylic acid derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as inhibitors of PDE4 and PIP4K2A, coupled with their anticancer properties, underscores their therapeutic potential. The synthetic and analytical methodologies detailed in this guide provide a solid foundation for further exploration of this chemical scaffold. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and expanding the evaluation of these derivatives against a broader range of therapeutic targets. The continued investigation of 1,7-naphthyridine-4-carboxylic acid derivatives holds great promise for the development of novel and effective therapies for a variety of human diseases.

References

-

Shireen Mohammed, Maher Khalid. A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry. 2019;29(1):21-25. [Link]

- WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google P

-

(PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction - ResearchGate. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

-

Amide Synthesis - Fisher Scientific. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. [Link]

-

cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC. [Link]

-

Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PMC - PubMed Central. [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. [Link]

-

What are PIP4K2A inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

-

PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - The Open Respiratory Medicine Journal. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

-

PIP4K2A (phosphatidylinositol-5-phosphate 4-kinase, type II, alpha). [Link]

-

Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis. [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

-

Treating COPD with PDE 4 inhibitors - PMC - PubMed Central. [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. [Link]

-

Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PubMed. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]

-

PDE4 inhibitor - Wikipedia. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J. [Link]

-

Regulatory Network and Prognostic Effect Investigation of PIP4K2A in Leukemia and Solid Cancers - PMC - PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]

- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 13. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 18. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]

- 19. Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulatory Network and Prognostic Effect Investigation of PIP4K2A in Leukemia and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

1,7-Naphthyridine Scaffold: A Technical Guide to Pharmacophore Design & Application

This technical guide provides a comprehensive analysis of the 1,7-naphthyridine scaffold, designed for medicinal chemists and drug discovery scientists.[1]

Executive Summary

The 1,7-naphthyridine scaffold (diazanaphthalene) is an emerging "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (e.g., Nalidixic acid). Characterized by a bicyclic fused pyridine system with nitrogen atoms at positions 1 and 7, this scaffold offers a unique electronic profile that facilitates specific binding interactions—particularly in kinase hinge regions—while maintaining a lower lipophilicity profile compared to quinolines. This guide details the physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR) that drive its utility in oncology and infectious disease programs.

Physicochemical Profile & Electronic Architecture

The 1,7-naphthyridine core is an electron-deficient (

Core Properties

-

Basicity & Ionization: The scaffold possesses two basic centers. N7 is typically the primary H-bond acceptor site in biological pockets (e.g., kinase hinges). The inductive effect of the second nitrogen renders the system less basic than quinoline (pKa ~4.9) or isoquinoline, modulating solubility and permeability.

-

Lipophilicity (LogP): The introduction of the second nitrogen lowers the cLogP relative to naphthalene or quinoline analogs, often improving the drug-likeness (Lipinski compliance) of lead compounds by enhancing aqueous solubility without sacrificing aromatic stacking potential.

-

Metabolic Stability: The electron-deficient nature renders the ring system relatively resistant to oxidative metabolism (e.g., P450-mediated hydroxylation) compared to electron-rich heterocycles, although N-oxidation is a potential metabolic soft spot.

| Property | Value / Characteristic | Relevance in Drug Design |

| H-Bond Acceptors | 2 (N1, N7) | Critical for Hinge Binding (Kinases) |

| Electronic Nature | Susceptible to Nucleophilic Aromatic Substitution ( | |

| Geometry | Planar | Facilitates |

| Vectorality | C2, C3, C4, C8 | Distinct exit vectors for side-chain exploration |

Synthetic Architecture

Accessing the 1,7-naphthyridine core requires navigating its electron-deficient nature.[1] While Electrophilic Aromatic Substitution (

Dominant Synthetic Strategies

-

Friedländer Annulation (De Novo Synthesis): The condensation of o-aminoaldehydes (e.g., 3-amino-4-pyridinecarboxaldehyde) with ketones. This is the most versatile route for establishing the core with C2/C3 substitution.

- Functionalization: Halogens at the C8 position (ortho to N7) are highly labile and can be displaced by amines, alkoxides, or thiols.

-

Palladium-Catalyzed Coupling: Suzuki, Stille, and Buchwald-Hartwig couplings are standard for installing aryl or heteroaryl groups at C5, C6, or C8.

Experimental Protocol: Synthesis of 8-Chloro-1,7-Naphthyridine

This intermediate is a critical "lynchpin" building block, allowing for rapid diversification at the C8 position via

Reagents: 1,7-naphthyridin-8(7H)-one, Phosphorus Oxychloride (

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 1,7-naphthyridin-8(7H)-one (1.0 eq) under an inert atmosphere (

). -

Chlorination: Add neat

(10-15 volumes). Note: -

Reflux: Heat the mixture to reflux (approx. 105°C) for 4–16 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS until the starting material is consumed.

-

Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring to hydrolyze excess

. Caution: Exothermic reaction releasing HCl gas. -

Neutralization: Adjust pH to ~8 using saturated

or -

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

). Combine organic layers. -

Workup: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield 8-chloro-1,7-naphthyridine as a solid.

Synthetic Workflow Visualization

Caption: Strategic workflow for accessing and functionalizing the 1,7-naphthyridine core.

Medicinal Chemistry & SAR Logic

The 1,7-naphthyridine scaffold is particularly effective in kinase drug discovery. Its nitrogen arrangement mimics the adenine ring of ATP, allowing it to function as a hinge binder.

Case Study: PIP4K2A Inhibition (BAY-091)

Research into Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) inhibitors demonstrated the superiority of the 1,7-naphthyridine core over quinazoline or other isomers.

-

Compound: BAY-091[2]

-

Mechanism: Competitive ATP inhibition.

-

Binding Mode (PDB: 6YM3):

-

Hinge Interaction: The N7 atom accepts a hydrogen bond from the backbone amide of Val199 .[3][4]

-

-Stacking: The aromatic core engages in T-shaped

-

Halogen Bonding: A Chlorine atom at C5 forms a stabilizing interaction with the aromatic ring of Phe200 , significantly boosting potency and Ligand Lipophilicity Efficiency (LLE).[4]

-

Pharmacophore Map

Caption: Pharmacophore mapping of the 1,7-naphthyridine scaffold highlighting key interaction vectors.

Therapeutic Applications

Oncology

-

Target: PIP4K2A (Lipid Kinase).[2][3][4][5][6]

-

Significance: Critical in p53-null tumors.

-

Data: 1,7-naphthyridine derivatives (e.g., BAY-091) achieve

values < 20 nM.

-

-

Target: Wnt Signaling .

-

Compound: Bisleuconothine A (Natural product with 1,7-naphthyridine core).

-

Activity: Induces

arrest in colon cancer cells (HCT116, SW480).

-

Infectious Diseases[7]

-

Target: HIV-1 Reverse Transcriptase (NNRTIs) .

-

Activity: 2,4-disubstituted-1,7-naphthyridines function as Non-Nucleoside Reverse Transcriptase Inhibitors.

-

Potency: Optimized derivatives show

values comparable to Nevirapine (~0.2

-

Quantitative Activity Comparison

| Compound Class | Target | Key Substituent | Activity ( | Reference |

| BAY-091 Analog | PIP4K2A | 3-CN, 5-Cl | 14 nM | [1] |

| Bisleuconothine A | Wnt Pathway | Bis-indole fusion | ~1.8 | [2] |

| 2,4-Diaryl-1,7-naph | HIV-1 RT | 2-CN-pyridine | 0.22 | [3] |

Future Outlook & Challenges

-

Tautomerism: Hydroxy-substituted naphthyridines (e.g., at C2 or C8) exist in tautomeric equilibrium with their "one" (lactam) forms. This must be accounted for in docking simulations, as the lactam form is often the dominant species in solution and the relevant binder.

-

Selectivity: Due to the similarity with quinoline and quinazoline (common kinase scaffolds), achieving selectivity against the "kinome" requires exploiting the unique vector at C8 or the specific electronic repulsion of N1 in pockets that tolerate carbon but not nitrogen.

References

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. (2021). [3]

-

Biological Activity of Naturally Derived Naphthyridines. Molecules. (2020).

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Scientific Reports. (2025).

-

1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry. (2011).

-

Synthesis of 8-chloro-1,7-naphthyridine. ChemicalBook Protocol Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Therapeutic Frontiers of 1,7-Naphthyridine Derivatives: From Kinase Selectivity to Wnt Pathway Modulation

[1]

Executive Summary

Historically overshadowed by its 1,8-isomer (the scaffold of nalidixic acid), the 1,7-naphthyridine ring system has emerged as a privileged scaffold in modern medicinal chemistry.[1] Unlike the 1,8-naphthyridines, which are primarily defined by their antibacterial DNA gyrase inhibition, 1,7-naphthyridines exhibit a distinct electronic profile that renders them highly effective as ATP-competitive kinase inhibitors and phosphodiesterase (PDE) modulators .[1]

This technical guide analyzes the structural determinants that drive the therapeutic utility of 1,7-naphthyridines, focusing on their application in oncology (PIP4K2A and Wnt signaling) and respiratory inflammation (PDE4 inhibition).[1] It provides validated synthetic protocols and mechanistic insights to support lead optimization efforts.

Structural Biology & SAR: The 1,7-Advantage

The 1,7-naphthyridine scaffold consists of a fused pyridine and pyridin-2-one-like system (depending on tautomerism and substitution).[1] Its utility is defined by specific Structure-Activity Relationship (SAR) hotspots:

-

N7 Position (Hinge Binder): In kinase inhibitors, the nitrogen at position 7 often serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val199 in PIP4K2A).[1]

-

C8 Position (Selectivity Vector): Substituents here project into the solvent-exposed regions or hydrophobic pockets, determining isozyme selectivity.[1]

-